2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde
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Overview
Description
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromene ring, a tetrahydropyran moiety, and an aldehyde functional group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethylchromene with tetrahydropyran-2-ol under acidic conditions to form the tetrahydropyran-2-yloxy derivative. This intermediate is then subjected to oxidation reactions to introduce the aldehyde functional group at the 3-position of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chromene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carboxylic acid.
Reduction: 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chromene ring may also interact with biological membranes, affecting their function and integrity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchromene-3-carbaldehyde: Lacks the tetrahydropyran moiety.
7-Tetrahydropyran-2-yloxy-chromene-3-carbaldehyde: Lacks the 2,2-dimethyl substitution.
Uniqueness
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the tetrahydropyran and chromene moieties, along with the aldehyde functional group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20O4 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
2,2-dimethyl-7-(oxan-2-yloxy)chromene-3-carbaldehyde |
InChI |
InChI=1S/C17H20O4/c1-17(2)13(11-18)9-12-6-7-14(10-15(12)21-17)20-16-5-3-4-8-19-16/h6-7,9-11,16H,3-5,8H2,1-2H3 |
InChI Key |
LFADCEWPDATLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC2=C(O1)C=C(C=C2)OC3CCCCO3)C=O)C |
Origin of Product |
United States |
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